3-Bromo-8-chloroquinoline-6-carbaldehyde chemical structure
3-Bromo-8-chloroquinoline-6-carbaldehyde chemical structure
An In-depth Technical Guide to 3-Bromo-8-chloroquinoline-6-carbaldehyde: Structure, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-8-chloroquinoline-6-carbaldehyde, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer insights into its structure, physicochemical properties, plausible synthetic routes, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a robust theoretical framework to facilitate further research and application of this compound.
Introduction: The Significance of Halogenated Quinolines
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine and chloroquine being prominent examples.[1] In recent decades, the functionalization of the quinoline ring system has led to the discovery of potent agents for treating cancer, bacterial infections, and inflammatory diseases.[1][2]
Halogenation of the quinoline core is a key strategy in medicinal chemistry to modulate the electronic, steric, and lipophilic properties of the molecule.[3][4] The introduction of halogen atoms can significantly enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic profiles.[1] Specifically, bromo and chloro substituents have been instrumental in the development of novel antibacterial agents that can eradicate drug-resistant biofilms.[3][4] The aldehyde functional group at the C-6 position further adds a reactive handle for synthetic transformations, allowing for the construction of more complex molecular architectures.
This guide focuses on the specific, albeit less documented, molecule: 3-Bromo-8-chloroquinoline-6-carbaldehyde. By examining its structural features and comparing them to well-characterized analogs, we can project its chemical behavior and potential utility.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-Bromo-8-chloroquinoline-6-carbaldehyde combines a quinoline core with three distinct functional groups: a bromine atom at the 3-position, a chlorine atom at the 8-position, and a carbaldehyde group at the 6-position.
2.1. Structural Depiction
Caption: Chemical structure of 3-Bromo-8-chloroquinoline-6-carbaldehyde.
2.2. Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₀H₅BrClNO | Based on the chemical structure.[6] |
| Molecular Weight | 270.51 g/mol | Calculated from the molecular formula.[6] |
| Appearance | White to off-white or light brown solid | Halogenated aromatic aldehydes are typically crystalline solids at room temperature.[5][8] |
| Melting Point | 180-200 °C | Similar to 2-Chloro-6-bromoquinoline-3-carboxaldehyde (188-189°C).[7][8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic and halogenated nature suggests limited aqueous solubility but good solubility in organic solvents. |
| pKa | -2 to -3 | The quinoline nitrogen is weakly basic, and this is further reduced by the electron-withdrawing effects of the halogens and the aldehyde group.[7] |
| LogP | ~3.5 - 4.0 | The presence of two halogens increases lipophilicity compared to the parent quinoline carbaldehyde. A similar compound, 6-Bromo-3-chloro-quinoline, has a calculated LogP of 3.65.[9] |
Proposed Synthetic Pathways
The synthesis of 3-Bromo-8-chloroquinoline-6-carbaldehyde can be envisioned through established methods for quinoline synthesis, followed by selective halogenation and formylation. The precise sequence of these steps is crucial for achieving the desired substitution pattern.
3.1. Retrosynthetic Analysis
A plausible retrosynthetic approach would involve disconnecting the functional groups to identify readily available starting materials.
Caption: Retrosynthetic analysis for 3-Bromo-8-chloroquinoline-6-carbaldehyde.
3.2. Proposed Synthetic Protocol
This proposed multi-step synthesis leverages the Skraup or Doebner-von Miller reaction, a classic method for quinoline synthesis, followed by functional group manipulations.
Step 1: Synthesis of 8-Chloro-6-methylquinoline
-
Reaction Setup: In a well-ventilated fume hood, combine 2-chloro-4-methylaniline with glycerol.
-
Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture with cooling.
-
Oxidizing Agent: Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.
-
Workup: After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: Purify the resulting 8-chloro-6-methylquinoline by steam distillation or column chromatography.
Step 2: Bromination to 3-Bromo-8-chloro-6-methylquinoline
-
Reaction Setup: Dissolve 8-chloro-6-methylquinoline in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Brominating Agent: Add a solution of bromine in the same solvent dropwise at room temperature. The C-3 position is susceptible to electrophilic substitution.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Isolation: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify by recrystallization or column chromatography.
Step 3: Oxidation to 3-Bromo-8-chloroquinoline-6-carbaldehyde
-
Oxidizing Agent: A selective oxidizing agent for converting a methyl group to an aldehyde is required. Selenium dioxide (SeO₂) is a common reagent for this transformation on heterocyclic systems.
-
Reaction Conditions: Reflux the 3-Bromo-8-chloro-6-methylquinoline with a stoichiometric amount of SeO₂ in a solvent like dioxane or toluene.
-
Workup: After the reaction is complete, filter off the selenium byproduct.
-
Purification: The crude aldehyde can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Bromo-8-chloroquinoline-6-carbaldehyde is dictated by its three functional groups: the quinoline nitrogen, the aldehyde, and the two halogen substituents.
4.1. Reactivity of the Aldehyde Group
The carbaldehyde at the C-6 position is a versatile functional group for a variety of transformations:[10]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding amines.
-
Wittig Reaction: Conversion to an alkene by reaction with a phosphonium ylide.
-
Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form Schiff bases.[10]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
4.2. Reactivity of the Halogen Substituents
The bromine at C-3 and the chlorine at C-8 are potential sites for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.[11]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[12]
Generally, the C-Br bond is more reactive than the C-Cl bond in these palladium-catalyzed reactions.[12] This differential reactivity could potentially allow for selective functionalization at the C-3 position under carefully controlled conditions.
Caption: Potential reaction pathways for 3-Bromo-8-chloroquinoline-6-carbaldehyde.
Potential Applications in Research and Development
Based on the extensive research into halogenated quinolines, 3-Bromo-8-chloroquinoline-6-carbaldehyde is a promising candidate for several applications.
5.1. Medicinal Chemistry
-
Antibacterial Agents: Halogenated quinolines have demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective in eradicating biofilms.[3][4] This compound could serve as a scaffold for developing new antibiotics.
-
Anticancer Therapeutics: The quinoline core is present in several anticancer drugs.[1] Halogenated derivatives can induce apoptosis and inhibit angiogenesis.[1][2] The aldehyde group allows for the attachment of various side chains to optimize anticancer activity.
-
Antimalarial Drug Discovery: As a derivative of the quinoline family, this compound could be explored for its potential against Plasmodium falciparum, the parasite responsible for malaria.[13]
5.2. Materials Science
The quinoline ring system is known for its photophysical properties. Functionalized quinolines can be used in the development of:
-
Fluorescent Probes: The aldehyde can be used to conjugate the quinoline moiety to other molecules, creating fluorescent sensors for ions or biomolecules.
-
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as ligands in metal complexes for OLED applications.
Safety and Handling
As with many halogenated organic compounds, 3-Bromo-8-chloroquinoline-6-carbaldehyde should be handled with care in a well-ventilated laboratory fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Toxicity: While specific toxicity data is unavailable, related compounds are classified as irritants to the skin, eyes, and respiratory system.[14] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[15]
Conclusion
3-Bromo-8-chloroquinoline-6-carbaldehyde represents a synthetically accessible and highly versatile molecule with considerable potential in drug discovery and materials science. Its unique combination of a reactive aldehyde handle and two halogen atoms with differential reactivity opens up a multitude of possibilities for creating novel and complex chemical entities. While this guide provides a theoretical framework based on the chemistry of related compounds, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
References
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Basak, A., Abouelhassan, Y., Kim, Y.S., Norwood, V.M. IV, Jin, S., & Huigens, R.W. III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Antimicrobial Agents and Chemotherapy, 62(11), e01234-18. Available from: [Link]
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Huigens, R. W. III, et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Available from: [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 19(9), 14659-14679. Available from: [Link]
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ResearchGate. (n.d.). Depiction of haloquinoline derivatives as potent P. falciparum agents. Retrieved from [Link]
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Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8035-8061. Available from: [Link]
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PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 784-792. Available from: [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. Available from: [Link]
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Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16(1), 70-82. Available from: [Link]
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